molecular formula C9H12OS B1417277 1-(3-Methoxyphenyl)ethane-1-thiol CAS No. 1092300-41-8

1-(3-Methoxyphenyl)ethane-1-thiol

Cat. No.: B1417277
CAS No.: 1092300-41-8
M. Wt: 168.26 g/mol
InChI Key: STDOSWORAKPUTD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors to optimize reaction times and yields, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation techniques.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity makes it useful in bioconjugation and other chemical modification processes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethane-1-thiol: Similar structure but with the methoxy group in the para position.

    1-(3-Methylphenyl)ethane-1-thiol: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Hydroxyphenyl)ethane-1-thiol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(3-Methoxyphenyl)ethane-1-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can provide additional sites for chemical modification and can affect the compound’s solubility and stability.

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(11)8-4-3-5-9(6-8)10-2/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOSWORAKPUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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